molecular formula C5H11NO B6191528 methyl({[(2R)-oxetan-2-yl]methyl})amine CAS No. 2648901-82-8

methyl({[(2R)-oxetan-2-yl]methyl})amine

Cat. No.: B6191528
CAS No.: 2648901-82-8
M. Wt: 101.1
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Description

Methyl({[(2R)-oxetan-2-yl]methyl})amine is a chemical compound with the molecular formula C5H11NO. It features an oxetane ring, which is a four-membered cyclic ether, and a methylamine group. The presence of the oxetane ring imparts unique chemical properties to the compound, making it of interest in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl({[(2R)-oxetan-2-yl]methyl})amine typically involves the formation of the oxetane ring followed by the introduction of the methylamine group. One common method for synthesizing oxetane derivatives is through intramolecular cyclization. This can be achieved by cyclization through C−O bond formation, such as intramolecular etherification or epoxide ring opening/ring closing .

For example, the synthesis might start with an appropriate epoxide precursor, which undergoes ring closure to form the oxetane ring. Subsequent functionalization can introduce the methylamine group, resulting in the final compound.

Industrial Production Methods

Industrial production methods for oxetane derivatives, including this compound, often involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow processes and the use of efficient catalysts to facilitate the cyclization and functionalization steps .

Chemical Reactions Analysis

Types of Reactions

Methyl({[(2R)-oxetan-2-yl]methyl})amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield oxetane derivatives with hydroxyl or carbonyl groups, while reduction could produce amine derivatives with altered ring structures .

Mechanism of Action

The mechanism of action of methyl({[(2R)-oxetan-2-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The oxetane ring can undergo ring-opening reactions, which are crucial for its reactivity and biological activity. These reactions can lead to the formation of reactive intermediates that interact with enzymes, receptors, or other biomolecules, modulating their function and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl({[(2R)-oxetan-2-yl]methyl})amine is unique due to the presence of both the oxetane ring and the methylamine group. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various synthetic and research applications .

Properties

CAS No.

2648901-82-8

Molecular Formula

C5H11NO

Molecular Weight

101.1

Purity

95

Origin of Product

United States

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